![molecular formula C14H12ClNO2 B183805 4-[(4-Chlorobenzyl)amino]benzoic acid CAS No. 63759-94-4](/img/structure/B183805.png)

4-[(4-Chlorobenzyl)amino]benzoic acid

Descripción general

Descripción

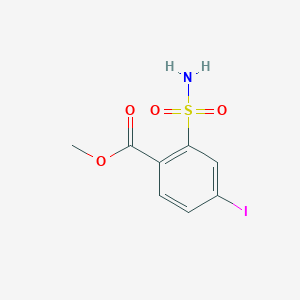

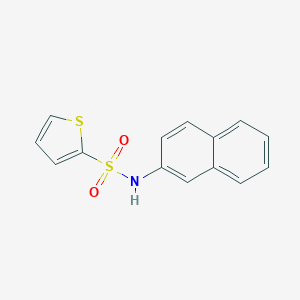

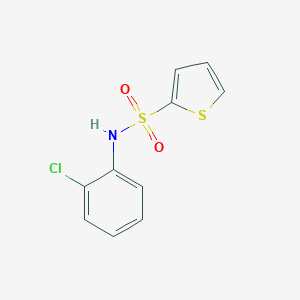

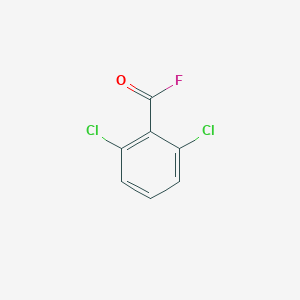

“4-[(4-Chlorobenzyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H12ClNO2 . It is structurally characterized by a benzoic acid group to which a 4-chlorobenzyl group is attached via an amino linkage .

Molecular Structure Analysis

The molecular structure of “4-[(4-Chlorobenzyl)amino]benzoic acid” is characterized by a benzoic acid group (a benzene ring attached to a carboxylic acid group) and a 4-chlorobenzyl group (a benzene ring with a chlorine atom at the 4-position, attached to a benzene ring via a methylene bridge) linked by an amino group .Physical And Chemical Properties Analysis

“4-[(4-Chlorobenzyl)amino]benzoic acid” has a molecular weight of 261.71 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not specified in the available resources.Aplicaciones Científicas De Investigación

Proteomics Research

“4-[(4-Chlorobenzyl)amino]benzoic acid” is used as a specialty product in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Bio-labeling

Similar to “4-Chlorobenzoic acid”, “4-[(4-Chlorobenzyl)amino]benzoic acid” could potentially be used as a ligand to synthesize luminescent lanthanide complexes for bio-labeling . Bio-labeling is a chemical technique used in research to track or label various biological molecules, cells, or other structures.

Fiber Communication Applications

Again, drawing a parallel with “4-Chlorobenzoic acid”, this compound could be used in the synthesis of luminescent lanthanide complexes for fiber communication applications . These complexes could be used in optical fibers to enhance signal transmission.

Anticorrosion Properties

Organotin (IV) chlorobenzoates, which can be prepared using “4-Chlorobenzoic acid”, exhibit anticorrosion properties . It’s plausible that “4-[(4-Chlorobenzyl)amino]benzoic acid” could be used in a similar manner to prepare compounds with anticorrosion properties.

Laboratory Chemicals

“4-[(4-Chlorobenzyl)amino]benzoic acid” is classified as a laboratory chemical . It could be used in various laboratory procedures and experiments due to its specific chemical properties.

Food, Drug, Pesticide or Biocidal Product Use

This compound is also used in the food, drug, pesticide, or biocidal product industries . Its specific use would depend on the requirements of the particular product being developed.

Safety and Hazards

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIANQKPXNXBLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398332 | |

| Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorobenzyl)amino]benzoic acid | |

CAS RN |

63759-94-4 | |

| Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)